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Compound of Interest

Compound Name: Heptaplatin Sunpla

Cat. No.: B1673121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of SKI-2053R, a third-generation platinum-based anticancer agent also

known as Heptaplatin or Sunpla. Developed by SK Chemicals, SKI-2053R has demonstrated

notable antitumor activity, including efficacy against cisplatin-resistant cancer cell lines.

Chemical Structure
SKI-2053R is a platinum(II) complex with the systematic IUPAC name [SP-4-2-[4R-(2a,4a,5b)]]-

[2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine-N,N'][propanedioato(2-)-O,O']-platinum. Its

chemical formula is C11H20N2O6Pt, and it has a molecular weight of 471.37 g/mol . The

structure features a central platinum atom coordinated to a bidentate diamine ligand and a

malonate leaving group.

CAS Number: 146665-77-2

Chemical Structure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1673121?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Pathway
The synthesis of SKI-2053R and related [2-substituted-4,5-bis(aminomethyl)-1,3-

dioxolane]platinum(II) complexes has been described in the scientific literature. The general

synthesis involves a multi-step process:

Ligand Synthesis: The synthesis of the diamine ligand, 2-(1-Methylethyl)-1,3-dioxolane-4,5-

dimethanamine, is the initial step. This is typically achieved through a series of organic

reactions to construct the dioxolane ring with the desired stereochemistry and functional

groups.

Platinum Complex Formation: The synthesized diamine ligand is then reacted with a suitable

platinum precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4), to form an

intermediate platinum-chloride complex.

Ligand Exchange: Finally, the chloride ligands are displaced by a propanedioato (malonato)

group by reacting the intermediate complex with a silver or potassium salt of propanedioic

acid. This results in the final SKI-2053R product.

A generalized workflow for the synthesis is presented below:

A generalized workflow for the synthesis of SKI-2053R.

Quantitative Data
SKI-2053R has been evaluated in both preclinical and clinical settings. The following table

summarizes key quantitative data regarding its antitumor activity.
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Parameter
Cell Line/Tumor
Type

Value Reference

IC50
SNU-601 (Gastric

Cancer)

2.0-fold greater than

SNU-601's response

to Cisplatin

[1]

IC50

SNU-638 (Cisplatin-

resistant Gastric

Cancer)

2.0-fold greater than

SNU-601's response

to Heptaplatin

[1]

Response Rate

(Phase II)

Advanced Gastric

Adenocarcinoma

17% (6 out of 35

evaluable patients)
--INVALID-LINK--

Median Duration of

Response (Phase II)

Advanced Gastric

Adenocarcinoma
7.2 months --INVALID-LINK--

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of SKI-2053R is commonly determined using a 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Drug Treatment: Cells are treated with various concentrations of SKI-2053R and incubated

for a specified period (e.g., 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4

hours to allow for the formation of formazan crystals.

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g.,

dimethyl sulfoxide - DMSO).
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Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a wavelength of 570 nm.

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-

response curve, representing the concentration of the drug that causes a 50% reduction in

cell viability compared to the untreated control.

Workflow for a typical MTT cytotoxicity assay.

Signaling Pathway of Action
Similar to other platinum-based anticancer drugs, the primary mechanism of action of SKI-

2053R involves the formation of covalent adducts with DNA. This leads to the distortion of the

DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering

programmed cell death (apoptosis).

A key feature of SKI-2053R is its ability to overcome cisplatin resistance in some cancer cells.

This has been partly attributed to a reduced interaction with metallothioneins, which are

proteins involved in the detoxification of heavy metals like platinum.[1]

The cellular response to SKI-2053R-induced DNA damage involves a complex signaling

cascade:

Signaling pathway of SKI-2053R-induced cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673121#ski-2053r-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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